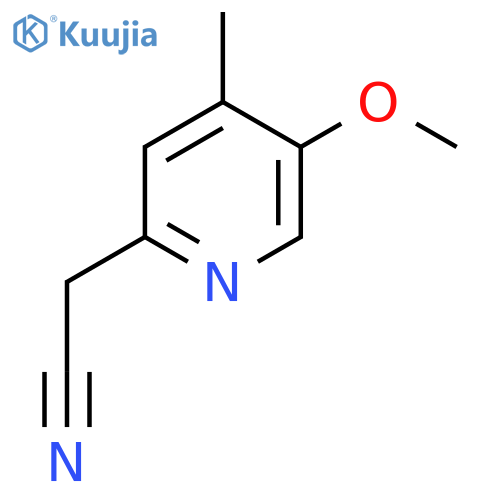Cas no 1805031-17-7 (5-Methoxy-4-methylpyridine-2-acetonitrile)

1805031-17-7 structure
商品名:5-Methoxy-4-methylpyridine-2-acetonitrile
CAS番号:1805031-17-7
MF:C9H10N2O
メガワット:162.188501834869
CID:4908074
5-Methoxy-4-methylpyridine-2-acetonitrile 化学的及び物理的性質
名前と識別子
-
- 5-Methoxy-4-methylpyridine-2-acetonitrile
-
- インチ: 1S/C9H10N2O/c1-7-5-8(3-4-10)11-6-9(7)12-2/h5-6H,3H2,1-2H3
- InChIKey: SWSDGWGWJXGOJC-UHFFFAOYSA-N
- ほほえんだ: O(C)C1=CN=C(CC#N)C=C1C
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 184
- トポロジー分子極性表面積: 45.9
- 疎水性パラメータ計算基準値(XlogP): 0.9
5-Methoxy-4-methylpyridine-2-acetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029002908-250mg |
5-Methoxy-4-methylpyridine-2-acetonitrile |
1805031-17-7 | 95% | 250mg |
$1,078.00 | 2022-04-01 | |
| Alichem | A029002908-500mg |
5-Methoxy-4-methylpyridine-2-acetonitrile |
1805031-17-7 | 95% | 500mg |
$1,685.00 | 2022-04-01 | |
| Alichem | A029002908-1g |
5-Methoxy-4-methylpyridine-2-acetonitrile |
1805031-17-7 | 95% | 1g |
$3,155.55 | 2022-04-01 |
5-Methoxy-4-methylpyridine-2-acetonitrile 関連文献
-
Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614
-
3. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
-
Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
1805031-17-7 (5-Methoxy-4-methylpyridine-2-acetonitrile) 関連製品
- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)
- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)
- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)
- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)
- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)
- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)
- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)
- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)
- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)
- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)
推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
